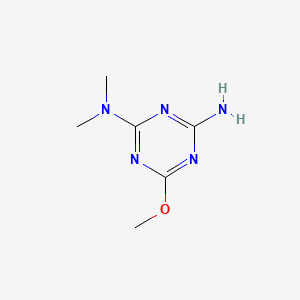![molecular formula C11H21ClN2O2 B2873124 1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride CAS No. 2228832-67-3](/img/structure/B2873124.png)
1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride” is a chemical compound with the CAS Number: 2228832-67-3 . It has a molecular weight of 248.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2.ClH/c1-10(14)13-7-6-12-5-2-11(13)3-8-15-9-4-11;/h12H,2-9H2,1H3;1H . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis and Derivative Studies
The research on heterocyclic spiro compounds, including those with diazaspiro and oxa-diazaspiro frameworks, has led to the development of various derivatives with potential applications in medicinal chemistry and material science. For instance, studies have demonstrated the conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives, showcasing the versatility of these compounds in chemical synthesis (Rahman et al., 2013). Similarly, the preparation of quinuclidine derivatives from diazaspiro structures has been evaluated for radioprotective properties, suggesting their potential in radioprotection research (Shapiro et al., 1968).
Applications in Drug Discovery
The synthesis of novel diazaspiro compounds has been directed towards exploring their pharmacological properties. For example, certain 1-oxa-diazaspiro[5.5]undecane derivatives have been prepared and evaluated for their antihypertensive properties, indicating the therapeutic potential of these compounds in hypertension management (Clark et al., 1983). Additionally, some diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), with implications for treating chronic kidney diseases (Kato et al., 2014).
Material Science and Chemistry
In material science and synthetic chemistry, the creation of spiro compounds, including diazaspiros, has been crucial for developing novel materials and chemical synthesis methodologies. The electrochemical properties of certain diazaspiro[5.5]undecane derivatives have been studied, providing insights into their potential applications in electrochemistry and material science (Abou-Elenien et al., 1991).
Properties
IUPAC Name |
1-(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(14)13-7-6-12-5-2-11(13)3-8-15-9-4-11;/h12H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZKCFCGMXLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCCC12CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)



![N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide](/img/structure/B2873050.png)



![1-cyclohexyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2873056.png)




![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)
